molecular formula C13H16Cl2N2O2 B5483148 N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride

N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride

Cat. No. B5483148
M. Wt: 303.18 g/mol
InChI Key: ISIQRUXUZPYDNV-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It has been widely used in scientific research due to its unique properties and potential applications. In

Mechanism of Action

N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons. This results in a calming effect, which can reduce anxiety, induce sedation, and promote sleep. N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride has a high affinity for the benzodiazepine receptor, which is located on the GABA receptor complex.
Biochemical and Physiological Effects
N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride has been shown to produce a range of biochemical and physiological effects, including muscle relaxation, anticonvulsant activity, and anxiolytic effects. It can also cause drowsiness, impaired coordination, and memory impairment. Moreover, long-term use of N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride can lead to tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride has several advantages for lab experiments, including its high potency, stability, and solubility. It is also relatively easy to synthesize and purify, which makes it an ideal reference standard for analytical purposes. However, N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride has some limitations, such as its potential for abuse and dependence, which can affect the validity and reliability of research results.

Future Directions

There are several future directions for research on N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride. One area of interest is its potential therapeutic applications, particularly for the treatment of anxiety and insomnia. Another area of research is the development of new analogs of N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride that have improved pharmacological properties, such as reduced side effects and increased efficacy. Moreover, further studies are needed to investigate the long-term effects of N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride on cognitive function, memory, and behavior.
Conclusion
In conclusion, N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It has been investigated for its potential therapeutic applications, as well as its use as a reference standard for analytical purposes. N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride acts on the central nervous system by enhancing the activity of GABA, which results in a calming effect. It has several advantages for lab experiments, but also has limitations that need to be considered. In the future, further research is needed to explore the full potential of N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride and its analogs.

Synthesis Methods

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride involves the reaction of 2-(2,4-dichlorophenyl)ethylamine with morpholine-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an organic solvent, such as dichloromethane. The resulting product is then purified by recrystallization or column chromatography. The yield of N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride is typically around 70-80%.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride has been used extensively in scientific research as a reference standard for analytical purposes, such as drug testing and forensic analysis. It has also been investigated for its potential therapeutic applications, including as an anxiolytic, sedative, and hypnotic agent. Moreover, N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride has been studied as a potential treatment for alcohol withdrawal syndrome, seizures, and insomnia.

properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]morpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c14-10-2-1-9(11(15)7-10)3-4-17-13(18)12-8-16-5-6-19-12/h1-2,7,12,16H,3-6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIQRUXUZPYDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)NCCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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